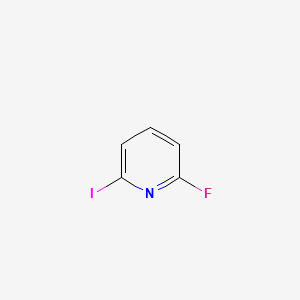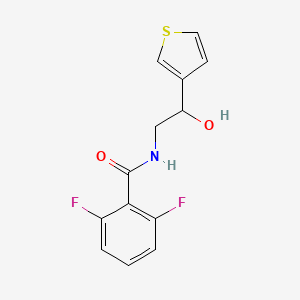![molecular formula C21H17N3O4S B2386953 4-methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide CAS No. 478043-95-7](/img/structure/B2386953.png)
4-methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide is an organic compound with a complex molecular structure, characterized by its heterocyclic quinazolinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide typically involves a multi-step process:
Preparation of 2-oxo-3-phenyl-2,3-dihydroquinazolin-4(1H)-one: : This can be achieved by condensing anthranilic acid with benzaldehyde in the presence of a catalyst such as acetic acid, followed by cyclization using a dehydrating agent.
Formation of 4-methoxybenzenesulfonamide: : This involves the sulfonation of methoxybenzene followed by amidation.
Coupling Reaction: : The final step is the coupling of the quinazolinone derivative with 4-methoxybenzenesulfonamide under basic conditions, possibly using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial synthesis may involve more efficient catalytic processes and continuous flow methods to optimize yield and purity, although specific methods can vary depending on the scale and desired application.
化学反应分析
Types of Reactions it Undergoes
Oxidation: : The methoxy group can undergo oxidative demethylation under specific conditions.
Reduction: : The sulfonamide moiety can be reduced to its corresponding amine.
Substitution: : Electrophilic aromatic substitution reactions can modify the phenyl rings.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or chromium trioxide.
Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
The products depend on the reaction conditions but can include demethylated quinazolines, aminobenzenesulfonamides, or halogenated derivatives.
科学研究应用
4-Methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide has diverse applications in scientific research:
Chemistry: : Used as a building block for more complex molecules, studying reaction mechanisms.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: : Potential use in creating specialty chemicals or as an intermediate in pharmaceutical synthesis.
作用机制
The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes or receptors. The quinazolinone core can mimic endogenous substrates or ligands, potentially inhibiting enzyme activity or modulating receptor signaling pathways.
相似化合物的比较
Similar Compounds
4-Methoxy-N-(quinazolin-4-yl)benzenesulfonamide
3-Phenylquinazolin-4-one derivatives
Sulfonamide-linked heterocycles
Unique Aspects
4-Methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide's unique combination of a quinazolinone core with a methoxy-substituted benzenesulfonamide group imparts distinctive biological activity and chemical reactivity compared to other sulfonamide or quinazolinone derivatives.
Its structural uniqueness makes it an intriguing candidate for further research in both academic and industrial settings.
属性
IUPAC Name |
4-methoxy-N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-28-16-11-13-17(14-12-16)29(26,27)23-20-18-9-5-6-10-19(18)22-21(25)24(20)15-7-3-2-4-8-15/h2-14,23H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGGPPXGCWOMMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C3C=CC=CC3=NC(=O)N2C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2386875.png)



![2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B2386884.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2386885.png)
![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2386886.png)
![Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B2386887.png)
![1,3,7-trimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2386889.png)
![6-Acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2386891.png)

![(3,4-Diethoxyphenyl)-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2386893.png)
